molecular formula C21H25N3O3S B2899978 1-(4-benzylpiperidin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone CAS No. 2034263-43-7

1-(4-benzylpiperidin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone

Cat. No. B2899978
CAS RN: 2034263-43-7
M. Wt: 399.51
InChI Key: XBGDWZPTKJJOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-benzylpiperidin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione, primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thus terminating synaptic transmission.

Mode of Action

The compound interacts with its target, AChE, by binding to its peripheral anionic site . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. As a result, acetylcholine levels increase, enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic pathway . This pathway is involved in numerous physiological functions, including muscle contraction, heart rate, memory, and learning. The compound’s action on this pathway could potentially have therapeutic effects in conditions like Alzheimer’s disease, where cholinergic transmission is impaired.

Result of Action

The compound’s action results in neuroprotective effects, particularly in the context of Alzheimer’s disease . By inhibiting AChE and increasing acetylcholine levels, the compound enhances cholinergic transmission, potentially improving cognitive function. Furthermore, the compound has been shown to exert protective effects against β-amyloid and H2O2-mediated cell death and oxidative injury .

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-22-19-9-5-6-10-20(19)24(28(22,26)27)16-21(25)23-13-11-18(12-14-23)15-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGDWZPTKJJOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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